molecular formula C6H7F3O2 B3427884 3-(Trifluoromethyl)oxan-4-one CAS No. 625099-69-6

3-(Trifluoromethyl)oxan-4-one

Cat. No.: B3427884
CAS No.: 625099-69-6
M. Wt: 168.11 g/mol
InChI Key: OLTKKJJKCDYJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)oxan-4-one is a derivative of oxan-4-one (tetrahydro-4H-pyran-4-one), where a trifluoromethyl (-CF₃) group is substituted at the 3-position of the tetrahydropyran ring. Oxan-4-one itself is a six-membered cyclic ketone with a molecular formula C₅H₈O₂, a boiling point of 166°C, and high water solubility . The introduction of a -CF₃ group likely enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical contexts .

Properties

IUPAC Name

3-(trifluoromethyl)oxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c7-6(8,9)4-3-11-2-1-5(4)10/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTKKJJKCDYJFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625099-69-6
Record name 3-(trifluoromethyl)oxan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of oxane derivatives using reagents such as Umemoto’s reagents . This process involves the generation of trifluoromethyl radicals, which then react with the oxane ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(Trifluoromethyl)oxan-4-one can be achieved through a continuous flow strategy. This method utilizes readily available organic precursors and cesium fluoride as the primary fluorine source. The process is environmentally friendly and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)oxan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, oxides, and various substituted oxane derivatives .

Scientific Research Applications

3-(Trifluoromethyl)oxan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)oxan-4-one involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below compares key properties of 3-(Trifluoromethyl)oxan-4-one with similar oxan-4-one derivatives:

Compound Name Molecular Formula Molecular Weight Substituent Boiling Point (°C) Water Solubility Key Applications/Notes
Oxan-4-one C₅H₈O₂ 100.12 None (base structure) 166 High Solvent, intermediate in synthesis
This compound (hypothetical) C₆H₇F₃O₂ 168.11* -CF₃ at C3 >166 (estimated) Low (estimated) Pharmaceutical intermediates
3-(Benzyloxy)oxan-4-one C₁₂H₁₄O₃ 206.24 -OCH₂C₆H₅ at C3 N/A Moderate Synthetic intermediate
3-(Pyrrolidin-2-yl)oxan-4-one C₉H₁₅NO₂ 169.22 Pyrrolidine ring at C3 N/A Moderate Potential bioactive molecule
3-(2-Methyltriazole-carbonyl)oxan-4-one C₉H₁₁N₃O₃ 209.20 Triazole-carbonyl at C3 N/A Low Specialty chemical synthesis

*Estimated based on oxan-4-one and trifluoromethyl group contributions.

Key Observations:
  • Electron-Withdrawing Effects : The -CF₃ group in this compound increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions compared to oxan-4-one .
  • Lipophilicity : The -CF₃ group reduces water solubility relative to oxan-4-one, making it more suitable for lipid-based formulations .
  • Steric Effects : Bulkier substituents like benzyloxy (in 3-(Benzyloxy)oxan-4-one) or triazole-carbonyl groups may hinder ring-opening reactions compared to -CF₃ .
This compound vs. 3-(Benzyloxy)oxan-4-one
  • Synthesis : The -CF₃ group is typically introduced via fluorination reactions (e.g., using CF₃I or trifluoromethylating agents), whereas benzyloxy groups require etherification with benzyl bromide .
  • Applications : -CF₃ derivatives are prioritized in drug design for metabolic stability, while benzyloxy analogs are intermediates in fragrance or polymer chemistry .
This compound vs. 3-(Pyrrolidin-2-yl)oxan-4-one
  • Bioactivity : The pyrrolidine substituent introduces a basic nitrogen, enabling salt formation and improved solubility in acidic environments, which is less feasible with -CF₃ .

Biological Activity

3-(Trifluoromethyl)oxan-4-one, with the molecular formula C6_6H7_7F3_3O2_2, is an organic compound that has garnered attention for its potential biological activities. This compound features a six-membered oxane ring, a trifluoromethyl group at the third carbon, and a ketone group at the fourth position. Its unique structure contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

The synthesis of this compound can be achieved through several methods, including radical trifluoromethylation of oxane derivatives using Umemoto’s reagents. Additionally, continuous flow strategies utilizing cesium fluoride have been reported for large-scale production, emphasizing environmentally friendly practices in its synthesis .

The biological activity of this compound is primarily attributed to its trifluoromethyl group, which enhances lipophilicity and metabolic stability. This modification allows for better interaction with biological targets, potentially inhibiting specific enzymes or receptors. The compound's ability to form hydrogen bonds and halogen interactions further contributes to its efficacy in biological systems .

In Vitro Studies

Recent studies have explored the biological activity of this compound through various in vitro assays:

  • Cytotoxicity : The compound has shown moderate cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. This cytotoxicity is believed to be linked to its structural properties that allow for effective membrane permeability .
  • Enzyme Inhibition : Docking studies indicate that this compound can inhibit cyclooxygenase (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are key enzymes involved in inflammatory processes. The presence of the trifluoromethyl group is thought to enhance binding affinity due to increased electron-withdrawing effects .
Biological Activity Effect Target
CytotoxicityModerateMCF-7 cells
Enzyme InhibitionModerateCOX-2, LOX-5, LOX-15

Case Studies

  • Anti-inflammatory Potential : A study highlighted the compound's ability to inhibit COX-2, which is crucial in mediating inflammatory responses. The results suggested that this inhibition could lead to potential therapeutic applications in treating inflammatory diseases .
  • Cancer Research : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound could induce apoptosis in MCF-7 cells, suggesting its potential as a chemotherapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)oxan-4-one
Reactant of Route 2
3-(Trifluoromethyl)oxan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.